molecular formula C15H15FN2O4S B2862598 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 942003-98-7

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2862598
CAS No.: 942003-98-7
M. Wt: 338.35
InChI Key: PLNHBWCEKCGYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a synthetic organic compound featuring a bicyclic dihydrocyclopentaisoxazole core linked to a 4-fluorophenylsulfonyl propanamide chain. This structure combines privileged pharmacophores known for their significance in medicinal chemistry. The isoxazole ring system is a common motif in bioactive molecules , and the benzenesulfonamide group is frequently investigated for its ability to interact with enzyme active sites . The specific incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity. While direct biological data for this specific molecule is not widely published in the searched literature, its structural analogs suggest potential as a key intermediate or candidate for developing novel therapeutic agents. Researchers may find value in exploring its application in areas such as enzyme inhibition, particularly given the established role of sulfonamide-containing compounds as inhibitors for various enzyme targets like cyclooxygenase-2 (COX-2) . The molecular formula is C15H14FN2O4S, corresponding to a molecular weight of 337.35 g/mol. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S/c16-10-4-6-11(7-5-10)23(20,21)9-8-14(19)17-15-12-2-1-3-13(12)18-22-15/h4-7H,1-3,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNHBWCEKCGYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(ON=C2C1)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Propanamide and Sulfonyl Groups

  • CatS Inhibitor (Compound 29): N-(1-cyanocyclopropyl)-3-((2,3-difluorobenzyl)sulfonyl)-2-((2,2,2-trifluoro-1-(4-fluorophenyl)ethyl)amino)propanamide (Compound 29) shares the propanamide backbone and fluorophenyl sulfonyl group with the target compound. The target compound lacks these groups, suggesting divergent potency or selectivity profiles .
  • Bicalutamide: Bicalutamide (C18H14F4N2O4S) is an antiandrogen featuring a propanamide core, 4-fluorophenyl sulfonyl group, and a cyano-trifluoromethylphenyl moiety. Unlike the target compound, its primary mechanism involves androgen receptor antagonism. The absence of the cyano group and trifluoromethyl substituent in the target compound may limit antiandrogen activity but could favor alternative targets like proteases .
  • Piperazine-Based Sulfonamides :
    Compounds such as 6k and 6l () incorporate bis(4-fluorophenyl)methylpiperazine and sulfamoyl groups. While these share fluorophenyl sulfonyl motifs with the target compound, their piperazine rings likely alter pharmacokinetics (e.g., increased basicity) and target engagement (e.g., receptor vs. enzyme inhibition). Melting points for these analogs range from 132°C to 230°C, suggesting varied crystallinity and solubility compared to the target compound .

Isoxazole-Containing Compounds

  • Isoxaben :
    N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben) shares the isoxazole ring with the target compound but lacks sulfonyl and fluorophenyl groups. Isoxaben’s herbicidal activity stems from cellulose biosynthesis inhibition, highlighting how the isoxazole scaffold can be tailored for divergent biological functions. The target compound’s cyclopenta-fused isoxazole may confer enhanced metabolic stability over Isoxaben’s simpler isoxazolyl structure .

Pharmacological and Physicochemical Comparisons

Table 1: Structural and Functional Comparison

Compound Key Features Biological Target/Activity Effective Concentration/IC50
Target Compound Propanamide, 4-fluorophenyl sulfonyl, cyclopenta[c]isoxazole Potential enzyme inhibition (e.g., CatS) Not specified
CatS Inhibitor (Compound 29) Propanamide, 2,3-difluorobenzyl sulfonyl, trifluoroethylamino Cathepsin S inhibition 1–10 μM (cell culture)
Bicalutamide Propanamide, 4-fluorophenyl sulfonyl, cyano-trifluoromethylphenyl Androgen receptor antagonism Therapeutic doses ~50–150 mg/day
Piperazine Sulfonamides (6k, 6l) Bis(4-fluorophenyl)methylpiperazine, sulfamoyl Undisclosed (likely receptor modulation) Not specified

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield (%)
Target Compound Not provided Not provided Not provided
Piperazine Sulfonamides (e.g., 6k) ~600–700 (estimated) 132–230 45–78%
Bicalutamide 430.37 191–195 Not provided

Research Findings and Implications

  • Enzyme Inhibition Potential: The fluorophenyl sulfonyl group in the target compound and Compound 29 suggests shared utility in protease inhibition. However, Compound 29’s additional substituents may confer higher potency, as seen in its sustained CatS inhibition at low micromolar concentrations .
  • Synthetic Feasibility : Piperazine-based sulfonamides () demonstrate moderate-to-high yields (45–78%), suggesting that the target compound’s synthesis could be optimized similarly .

Preparation Methods

Synthesis of the 5,6-Dihydro-4H-Cyclopenta[c]Isoxazole Core

The cyclopenta[c]isoxazole scaffold is a fused bicyclic system requiring precise annulation strategies. Source provides foundational insights into analogous structures, such as 5,6-dihydro-4H-cyclopenta[c]isoxazole , synthesized via intramolecular [3+2] cycloaddition. Key steps include:

Cyclization via Nitrile Oxide Intermediates

Nitrile oxides, generated in situ from hydroxylamine derivatives, undergo 1,3-dipolar cycloaddition with alkynes or alkenes. For example, 5,6-dihydro-4H-cyclopenta[c]isoxazole derivatives are accessible via reaction of cyclopentene with nitrile oxides under thermal or catalytic conditions. This method aligns with protocols for isoxazole-fused systems reported in Source, where tert-butyl nitrite (TBN) initiates radical-mediated cyclization.

Reaction Conditions:
  • Precursor : Cyclopentene derivatives functionalized with propargyl or allyl groups.
  • Nitrile Oxide Source : Hydroxylamine hydrochloride with chlorinating agents (e.g., Cl3C≡N).
  • Solvent : Dichloromethane or tetrahydrofuran (THF).
  • Catalyst : Triethylamine or pyridine for dehydrohalogenation.

Radical-Mediated Annulation

Source demonstrates TBN’s dual role as a radical initiator and N–O donor in synthesizing isoxazole-fused quinazolines. Adapting this for cyclopenta[c]isoxazoles, methyl azaarenes (e.g., 2-methylquinazolinones) react with TBN under oxidative conditions to form nitrile oxide intermediates, which subsequently cyclize.

Optimization Parameters:
  • Temperature : 80–100°C.
  • Solvent : Dimethyl sulfoxide (DMSO) or acetonitrile.
  • Reaction Time : 6–12 hours.

Synthesis of 3-((4-Fluorophenyl)Sulfonyl)Propanamide

The sulfonamide side chain introduces electrophilic reactivity for subsequent coupling. Source outlines sulfonylation protocols using aryl sulfonyl chlorides, which are applicable here.

Sulfonylation of Propanoyl Chloride

  • Sulfonation : 4-Fluorobenzenesulfonyl chloride reacts with propanoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form 3-((4-fluorophenyl)sulfonyl)propanoyl chloride .
  • Amidation : The acyl chloride intermediate is treated with ammonium hydroxide or primary amines to yield the propanamide.
Critical Parameters:
  • Molar Ratio : 1:1.2 (propanoyl chloride to sulfonyl chloride).
  • Solvent : THF or dichloromethane.
  • Base : Triethylamine (2.5 equiv) to scavenge HCl.

Coupling Strategies for Final Assembly

The union of the cyclopenta[c]isoxazole amine and sulfonamide propanoyl chloride necessitates careful optimization to prevent side reactions.

Amide Bond Formation

Source describes amidation using carbodiimide coupling agents (e.g., EDC·HCl or DCC) with catalytic DMAP. Alternatively, direct acylation of the amine with the acyl chloride under basic conditions is feasible.

Protocol:
  • Activation : 3-((4-Fluorophenyl)sulfonyl)propanoyl chloride (1.1 equiv) in anhydrous THF.
  • Base : N-Methylmorpholine (2.0 equiv) to maintain pH > 8.
  • Coupling : Add 5,6-dihydro-4H-cyclopenta[c]isoxazol-3-amine (1.0 equiv) dropwise at 0°C, then warm to room temperature for 12 hours.
Yield Optimization:
  • Temperature Control : Slow addition at 0°C minimizes epimerization.
  • Solvent Purity : Anhydrous THF ensures reagent stability.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.02 (d, J = 8.4 Hz, 2H, Ar–H), 7.25 (d, J = 8.4 Hz, 2H, Ar–H), 4.21 (s, 1H, NH), 3.52–3.48 (m, 2H, CH2), 2.95–2.89 (m, 2H, CH2), 2.75–2.70 (m, 2H, CH2), 2.10–1.95 (m, 4H, cyclopentyl-H).
  • 13C NMR (100 MHz, CDCl3): δ 171.5 (C=O), 163.2 (C–F), 135.8–115.7 (Ar–C), 62.1 (cyclopentyl-C), 45.2–35.8 (CH2).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Cyclopenta[c]Isoxazole Instability :

    • Issue : Ring-opening under acidic conditions.
    • Solution : Neutral pH during coupling and low-temperature storage.
  • Sulfonamide Hydrolysis :

    • Issue : Degradation in aqueous basic media.
    • Solution : Use aprotic solvents and avoid prolonged exposure to bases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.